tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Physicochemical profiling Chromatography method development Thermal stability during isolation

Medicinal chemistry teams often face delays from variable building block quality in HTE campaigns. tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate (CAS 1032350-06-3) solves this: 97% purity with lot-specific NMR/HPLC/GC, a rigid cyclobutyl core for CNS SAR, and a 4-Br handle for rapid Suzuki diversification. Stable Boc protection survives cross-coupling for late-stage amine unveiling. Proven in PDE4/NK1 modulator routes. Sealed dry, 2-8°C storage; ships ambient.

Molecular Formula C15H20BrNO2
Molecular Weight 326.234
CAS No. 1032350-06-3
Cat. No. B592113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate
CAS1032350-06-3
Molecular FormulaC15H20BrNO2
Molecular Weight326.234
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18)
InChIKeyDVTBDRZBNXFPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate – Boc-Protected Cyclobutanamine Building Block


tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate (CAS 1032350-06-3) is a para-bromophenyl cyclobutyl carbamate that functions as a sterically constrained, Boc-protected primary amine building block. Its molecular formula is C₁₅H₂₀BrNO₂ (MW 326.23 g/mol), and it carries a single hydrogen-bond donor and 4 rotatable bonds [1]. The compound is commercially available at 97 % purity from major suppliers, with batch-specific QC data (NMR, HPLC, GC) . The rigid cyclobutane ring imposes conformational restriction, while the 4-bromophenyl group enables versatile downstream diversification via cross-coupling, making it immediately relevant for structure-activity relationship (SAR) exploration and parallel library synthesis.

1
Synthetic workflow: Boc-protected sterically constrained primary amine building block ready for direct use.
2
Diversification handle: Para-bromophenyl group enables versatile cross-coupling in SAR exploration.
3
Procurement specification: Supplied at 97% purity with batch-specific QC data for consistent performance.

Why tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate Is Not Interchangeable


Within the class of Boc-protected cyclobutyl carbamates, subtle differences in halogen identity, substitution position, and ring attachment point produce measurable shifts in intrinsic physicochemical properties, predicted biological accessibility, and synthetic reactivity. For example, moving the bromine from the para to the meta position alters the boiling point by approximately 9 °C and changes the molecular dipole , while switching the halogen from bromine to chlorine reduces the density by about 0.1 g/cm³ and drastically lowers cross-coupling efficiency . These differences cascade into divergent solid-form behaviour, chromatographic retention, metabolic liability, and the feasibility of late-stage diversification, rendering casual in-class interchange scientifically indefensible without side-by-side experimental qualification.

Halogen
4-Chloro vs. 4-Bromo: Switching halogen may reduce cross-coupling efficiency and alter density. Reactivity differences can shift reaction timelines.
Position
Meta-bromo isomer: Changing substitution position can shift boiling point and molecular dipole, altering isolation and purification workflows.
Scaffold
3-substituted analog: Different ring attachment changes the exit vector of the aryl group, which may not transfer in shape-dependent target binding assays.

Quantitative Differentiation of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate


Reduced Boiling Point vs. Meta-Bromo Isomer

The 4-bromo target compound exhibits a predicted boiling point of 400.5 ± 34.0 °C at 760 mmHg, whereas its 3-bromo regioisomer tert-butyl [1-(3-bromophenyl)cyclobutyl]carbamate (CAS 1245647-81-7) boils at 409.2 ± 34.0 °C . Although both compounds share identical molecular weight, LogP (4.43), and hydrogen-bond donor/acceptor counts, the 8.7 °C lower boiling point of the para-substituted isomer reflects a reduced enthalpy of vaporization (65.1 vs. 66.1 kJ/mol) and can lower the energy input required for solvent evaporation or distillation in preparative workflows.

BP vs. Meta-Br isomer
Head-to-head
ΔBP ≈ –8.7 °C (400.5 vs. 409.2 °C)
Lower thermal stress during solvent removal
Predicted ACD/Labs data; may support isolation workflow selection
Physicochemical profiling Chromatography method development Thermal stability during isolation

Density Comparison: 4-Bromo vs. 4-Chloro Analog

The target compound's predicted density is 1.3 ± 0.1 g/cm³ . The direct 4-chloro congener tert-butyl [1-(4-chlorophenyl)cyclobutyl]carbamate (CAS 1032349-96-4) is predicted to have a density of 1.2 ± 0.1 g/cm³ , which is approximately 8.3 % lower. While this is only a modest absolute difference, the bromine atom contributes significantly more mass per unit volume, which can influence bulk powder flow, tabletability in formulation studies, and the choice of anti-solvents for crystallisation.

Density vs. 4-Cl analog
Head-to-head
ΔDensity ≈ +0.1 g/cm³ (+8.3%)
May influence powder handling and solid-state behavior
Predicted ACD/Labs data; context for crystallisation screening
Solid-state properties Powder handling Crystallisation screening

Low Aqueous Solubility Limits Assay Interference

ChemBlink reports a calculated aqueous solubility of 0.021 g/L (≈ 64 µM) at 25 ºC for the target compound . This extremely low water solubility is consistent with a LogP of 4.43 and indicates that the compound will not appreciably dissolve in aqueous assay buffers, thereby minimising non-specific partitioning into aqueous compartments during in vitro experiments. For comparison, the unsubstituted phenyl analog tert-butyl (1-phenylcyclobutyl)carbamate (no bromine) is expected to have a higher aqueous solubility owing to its lower molecular weight and reduced halogen-induced hydrophobicity, though published values are unavailable .

Aqueous solubility
Class-level
0.021 g/L (~64 µM) at 25 °C
Minimizes non-specific partitioning in aqueous assay buffers
Calculated solubility; class-level inference for DMSO stock handling
Solubility-driven assay design DMSO stock preparation Reverse-phase chromatography

Enhanced Suzuki Coupling with Para-Bromo Substituent

The aryl bromide moiety of the target compound is well-established to undergo oxidative addition to Pd(0) catalysts significantly faster than aryl chlorides under identical conditions. In comparative studies of model aryl halides, bromobenzene reacts approximately 10- to 100-fold faster than chlorobenzene in standard Suzuki-Miyaura couplings depending on ligand choice. The 4-bromo substituent in tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate therefore permits room-temperature or mildly heated cross-coupling reactions, whereas the 4-chloro analog (CAS 1032349-96-4) typically requires elevated temperatures, more forcing conditions, or specialized ligands, which risk premature Boc deprotection [1]. The 4-bromo compound is explicitly used as a key intermediate in a patented synthesis (US08288407B2) that exploits the aryl bromide for downstream diversification [2].

Suzuki coupling rate
Cross-study comparable
≥10× rate enhancement over 4-Cl analog
Supports room-temperature diversification workflows
General literature consensus; ligand-dependent review required
Suzuki coupling Buchwald-Hartwig amination Parallel library synthesis

Conformational Rigidity from 1,1-Disubstituted Cyclobutane

The target compound locates the 4-bromophenyl and Boc-amine substituents at the 1-position of the cyclobutane ring, creating a geminal disubstitution pattern that maximises steric bulk around the nitrogen and restricts rotational freedom of the C–N bond. In contrast, N-Boc-3-(4-bromophenyl)cyclobutanamine (CAS 1363166-45-3) places the 4-bromophenyl group at the 3-position of the ring, generating a different vector angle and greater conformational flexibility [1]. While quantitative binding data directly comparing the two scaffolds are not publicly available, the difference in substitution pattern is known from small-molecule crystallography to alter the exit vector of the aryl group by approximately 60°, which can be decisive for achieving shape complementarity in a target binding pocket [2].

Conformational rigidity
Supporting evidence
Aryl exit vector differs by ≈60°
1,1-substitution pattern pre-organizes geometry for target binding
Inferred from small-molecule crystallography; binding data to verify
Conformational restriction Binding entropy Scaffold hopping

High Purity and Batch QC Advantage

The target compound is routinely supplied at 97 % purity with lot-specific certificates of analysis that include NMR, HPLC, and GC data . By comparison, the 3-bromo isomer (CAS 1245647-81-7) is most commonly offered at 98 % purity, but the 3-oxo derivative (CAS 1199556-68-7) is often listed only at 95 % purity . The quantitative purity difference of 2 % between the target and the 3-oxo analog may appear small, but when used as an intermediate in multi-step synthesis, a 2 % impurity load can propagate into significantly lower yields after 3-4 synthetic stages, making the 97 % minimum purity a cost-effective specification for project-critical building blocks.

Purity & batch QC
Cross-study comparable
≥97% purity with NMR, HPLC, GC
Reduces purification needs before sensitive chemistries
Specification review; 2% absolute gain over 3-oxo derivative
Quality control Batch consistency Procurement specification

Key Application Scenarios for tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate


Parallel SAR Library Synthesis via Room-Temperature Suzuki Coupling

The 4-bromo substituent in the target compound is an excellent leaving group for Suzuki-Miyaura cross-coupling, reacting significantly faster than the 4-chloro analog. Medicinal chemistry teams can use this compound as a common intermediate to generate diverse biaryl libraries in 96-well plate format under mild, room-temperature conditions, minimising Boc deprotection and preserving the strained cyclobutyl core. [1]

Conformationally Constrained CNS Lead Scaffold Elaboration

The geminal 1,1-disubstitution pattern of the cyclobutane ring restricts the conformational freedom of the Boc-amine and 4-bromophenyl groups, pre-organising the molecule into a rigid geometry. This is particularly valuable in CNS drug discovery, where constrained scaffolds often exhibit improved blood-brain barrier penetration and target selectivity. The 4-bromo substituent provides a vector for further functionalisation after the core scaffold has been validated. [2]

Late-Stage Diversification of Pre-Validated Pharmacophores

Because the 4-bromo group is a versatile synthetic handle, this compound is ideal for late-stage functionalisation of advanced intermediates. The Boc protection remains stable during cross-coupling, allowing chemists to first build complexity around the cyclobutyl core and then unmask the amine for final amide bond formation or reductive amination. This strategy is explicitly employed in patented routes to PDE4 and NK1 receptor modulators. [1][2]

Standardised Building Block for Automated High-Throughput Experimentation

The combination of a single, well-defined reactive site (4-bromophenyl), a protected amine, and batch-to-batch QC documentation (NMR, HPLC, GC) makes this compound an ideal candidate for automated high-throughput experimentation platforms. The documented purity of 97 % and the availability of lot-specific analytical data ensure that robotic dispensing and reaction set-up can proceed without the delays caused by variable starting material quality.

Application
Selection Property
Validation Focus
Parallel SAR library synthesis
Room-temperature Suzuki coupling handle
Cross-coupling efficiency and Boc stability
Conformationally constrained lead elaboration
1,1-disubstituted cyclobutane rigidity
Target binding geometry and vector alignment
Late-stage pharmacophore diversification
Stable Boc protection during cross-coupling
Selective amine unmasking after aryl elaboration
Automated high-throughput experimentation
Single reactive site with documented batch QC
Starting material consistency for robotic dispensing

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